

synthesis and characterization of 1-Ethyl-1-methylpyrrolidinium bromide

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Compound of Interest

Compound Name: **1-Ethyl-1-methylpyrrolidinium bromide**

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An In-depth Technical Guide to the Synthesis and Characterization of **1-Ethyl-1-methylpyrrolidinium Bromide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-Ethyl-1-methylpyrrolidinium bromide**, an ionic liquid with applications in various scientific and industrial fields. This document details the experimental protocols for its preparation and characterization, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and analytical workflows.

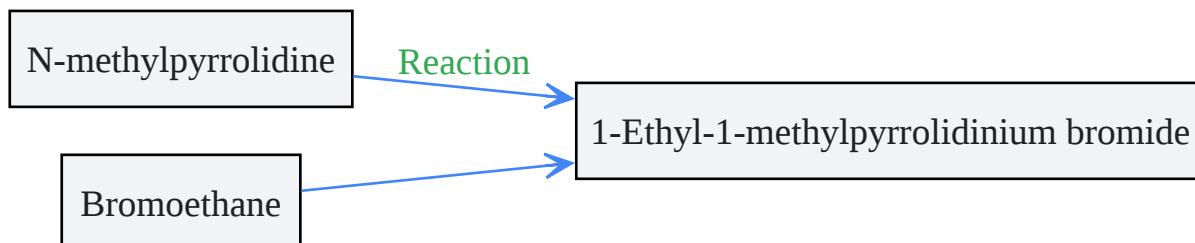
Physicochemical Properties

1-Ethyl-1-methylpyrrolidinium bromide is a quaternary ammonium salt that exists as a white to light yellow crystalline powder at room temperature. Its physicochemical properties are summarized in the table below.

Property	Value
CAS Number	69227-51-6[1][2][3]
Molecular Formula	C ₇ H ₁₆ BrN[1][2][3]
Molecular Weight	194.11 g/mol [3]
Melting Point	>260 °C[4]; 307 °C (decomposes)
Appearance	White to orange crystalline powder
Solubility	Soluble in water
Purity	≥97.0% to >99%[4]

Synthesis of 1-Ethyl-1-methylpyrrolidinium bromide

The synthesis of **1-Ethyl-1-methylpyrrolidinium bromide** is typically achieved through a quaternization reaction between N-methylpyrrolidine and bromoethane.[2] This reaction is a nucleophilic substitution where the nitrogen atom of the pyrrolidine ring attacks the electrophilic ethyl group of bromoethane, forming the quaternary ammonium salt.



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Synthesis of 1-Ethyl-1-methylpyrrolidinium bromide.

Experimental Protocol for Synthesis

This protocol is adapted from a similar synthesis of a pyrrolidinium-based ionic liquid.

Materials:

- N-methylpyrrolidine

- Bromoethane
- Acetonitrile (solvent)
- Acetone (for washing)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve N-methylpyrrolidine in acetonitrile.
- Slowly add an equimolar amount of bromoethane to the solution.
- Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- The product, **1-Ethyl-1-methylpyrrolidinium bromide**, will precipitate out of the solution.
- Separate the precipitate by filtration.
- Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.
- Dry the purified product under vacuum to remove any residual solvent.

Characterization of **1-Ethyl-1-methylpyrrolidinium bromide**

The identity and purity of the synthesized **1-Ethyl-1-methylpyrrolidinium bromide** can be confirmed through various analytical techniques, including spectroscopic methods and titration.

Spectroscopic Characterization

While specific spectra for **1-Ethyl-1-methylpyrrolidinium bromide** were not found in the search results, the following are the expected spectroscopic characteristics based on its structure.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

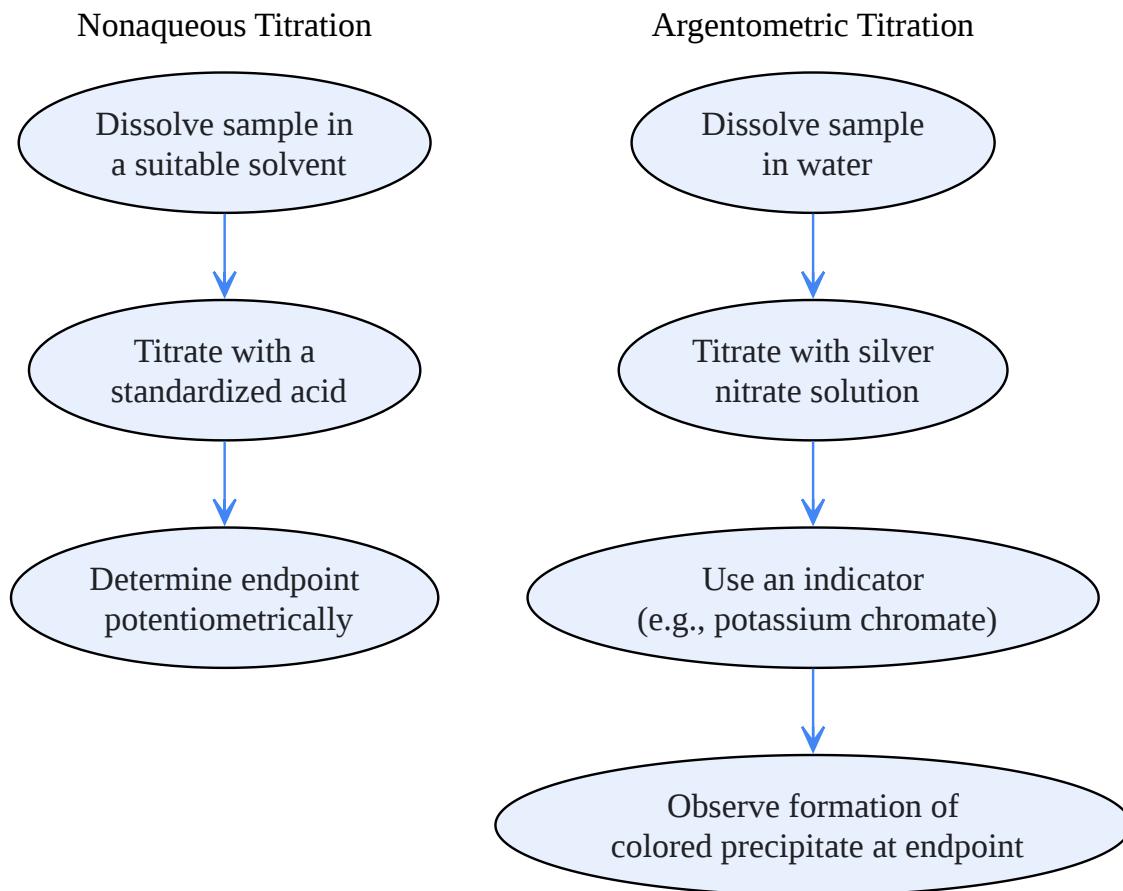
- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the pyrrolidinium ring protons (multiplets).
- ^{13}C NMR: The carbon NMR spectrum should display distinct peaks for the carbons of the ethyl group, the methyl group, and the pyrrolidinium ring.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the pyrrolidinium ring.

Purity Determination by Titration

The purity of **1-Ethyl-1-methylpyrrolidinium bromide** can be determined by titration methods that quantify the amount of the quaternary ammonium cation or the bromide anion.



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Workflow for Titration-based Purity Assessment.

3.2.1. Nonaqueous Titration for Quaternary Ammonium Cation

This method is suitable for the quantification of quaternary ammonium salts.

Protocol:

- Accurately weigh a sample of **1-Ethyl-1-methylpyrrolidinium bromide** and dissolve it in a suitable nonaqueous solvent (e.g., a mixture of glacial acetic acid and acetic anhydride).
- Titrate the solution with a standardized solution of a strong acid in a nonaqueous solvent (e.g., perchloric acid in glacial acetic acid).

- Determine the endpoint of the titration potentiometrically.
- Calculate the purity of the sample based on the volume of titrant used.

3.2.2. Argentometric Titration for Bromide Anion

This precipitation titration method is used to determine the concentration of bromide ions.

Protocol:

- Accurately weigh a sample of **1-Ethyl-1-methylpyrrolidinium bromide** and dissolve it in distilled water.
- Add a small amount of an indicator, such as potassium chromate solution.
- Titrate the sample solution with a standardized solution of silver nitrate.
- The endpoint is reached when all the bromide ions have precipitated as silver bromide, and the first excess of silver nitrate reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate.^{[5][6][7]}
- Calculate the purity of the sample based on the volume of silver nitrate solution consumed.

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